3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
CAS No.: 56616-94-5
Cat. No.: VC2314263
Molecular Formula: C4H6ClN3
Molecular Weight: 131.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56616-94-5 |
---|---|
Molecular Formula | C4H6ClN3 |
Molecular Weight | 131.56 g/mol |
IUPAC Name | 3-chloro-1,5-dimethyl-1,2,4-triazole |
Standard InChI | InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3 |
Standard InChI Key | KYTZKXBCNLOMSF-UHFFFAOYSA-N |
SMILES | CC1=NC(=NN1C)Cl |
Canonical SMILES | CC1=NC(=NN1C)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole features a five-membered heterocyclic ring with three nitrogen atoms positioned at the 1, 2, and 4 positions. The structure is further characterized by a chlorine substituent at position 3 and methyl groups at positions 1 and 5. This arrangement creates a planar, aromatic system with specific electronic properties that influence its chemical behavior and biological interactions.
Physical and Chemical Properties
The compound is defined by several key properties that determine its behavior in various chemical and biological systems. Table 1 presents the essential physical and chemical properties of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole.
Table 1: Physical and Chemical Properties of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
Property | Value | Unit |
---|---|---|
CAS Number | 56616-94-5 | - |
Molecular Formula | C₄H₆ClN₃ | - |
Molecular Weight | 131.56 | g/mol |
IUPAC Name | 3-chloro-1,5-dimethyl-1,2,4-triazole | - |
Standard InChI | InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3 | - |
Standard InChIKey | KYTZKXBCNLOMSF-UHFFFAOYSA-N | - |
SMILES | CC1=NC(=NN1C)Cl | - |
The compound's relatively low molecular weight and the presence of both polar and nonpolar groups in its structure contribute to its moderate solubility in various solvents. The nitrogen atoms in the triazole ring serve as potential hydrogen bond acceptors, while the chlorine atom contributes to the compound's electrophilic properties.
Synthesis Methods
Laboratory Synthesis
The synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole typically involves chlorination of the parent 1,5-dimethyl-1H-1,2,4-triazole structure. Common chlorinating agents employed in this process include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). The reaction generally occurs under reflux conditions, with dichloromethane or chloroform serving as suitable solvents for the transformation.
The starting material, 1,5-dimethyl-1H-1,2,4-triazole, can be prepared through various methods, including the cyclization of appropriate acylhydrazines or through the methylation of 1H-1,2,4-triazole followed by additional methylation. The chlorination step typically proceeds with good selectivity at the 3-position due to the electronic effects of the nitrogen atoms in the triazole ring.
Industrial Production
Industrial production of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole employs large-scale chlorination processes that prioritize efficiency, safety, and environmental considerations. Continuous flow reactors are often utilized to optimize reaction conditions and maximize yield. This approach allows for better control of temperature, pressure, and reagent addition, resulting in improved product quality and reduced waste generation.
The industrial synthesis may also incorporate catalysts to enhance the reaction rate and selectivity. Careful control of reaction parameters, including temperature, reagent concentration, and reaction time, is essential to minimize the formation of byproducts and ensure high product purity. Purification processes typically involve crystallization or distillation techniques tailored to the compound's physical properties.
Chemical Reactions
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole participates in various chemical reactions, driven by the reactivity of the chlorine substituent and the electronic properties of the triazole ring. The compound's reactivity pattern is influenced by both the electron-withdrawing effect of the chlorine atom and the electron-rich nature of the nitrogen atoms in the ring.
Substitution Reactions
The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions. Various nucleophiles, including amines, thiols, and alkoxides, can displace the chlorine atom, leading to a diverse array of 3-substituted 1,5-dimethyl-1H-1,2,4-triazole derivatives. These substitution reactions typically proceed under mild to moderate conditions, with the triazole ring remaining intact throughout the transformation.
Metal-Catalyzed Coupling Reactions
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole can participate in metal-catalyzed coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds at the 3-position, expanding the structural diversity accessible from this compound. The coupling reactions generally require palladium catalysts and appropriate coupling partners, such as boronic acids, organostannanes, or terminal alkynes.
Biological Activity
Antimicrobial Properties
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole, like many compounds in the 1,2,4-triazole family, exhibits significant antimicrobial activity. The compound's ability to interact with biological receptors through hydrogen bonding and dipole interactions contributes to its effectiveness against various pathogens. Research has demonstrated that triazole derivatives often show potent antifungal and antibacterial properties, sometimes surpassing the efficacy of standard antimicrobial agents like fluconazole and chloramphenicol.
The mechanism of antimicrobial action typically involves the inhibition of essential enzymes or disruption of cell membrane integrity. In fungi, triazole compounds often target the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. Ergosterol is an essential component of fungal cell membranes, and its depletion leads to membrane dysfunction and eventual cell death.
Receptor Interactions
The biological activity of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is closely linked to its ability to interact with specific biological receptors. The compound's nitrogen atoms can form hydrogen bonds with receptor sites, while the chlorine and methyl substituents contribute to hydrophobic interactions. These combined interactions determine the compound's binding affinity and selectivity for various biological targets.
The compound's relatively small size and planar structure allow it to access binding pockets that might be inaccessible to larger molecules. This feature, combined with its specific pattern of electronic properties, contributes to its potential as a pharmacophore in drug development.
Research Findings
Comparative Studies
Research on 1,2,4-triazoles, including 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole, has revealed their significant potential as pharmacophores due to their interactions with biological receptors. Studies have shown that compounds within this family can exhibit potent antifungal and antibacterial activities, often surpassing those of standard drugs like fluconazole and chloramphenicol.
Comparative studies examining the structure-activity relationships of various triazole derivatives have highlighted the importance of substituents at the 3-position for biological activity. The chlorine atom in 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole appears to enhance its antimicrobial properties compared to non-halogenated analogs, possibly due to increased lipophilicity and electronic effects.
Applications in Various Fields
Pharmaceutical Applications
The most prominent application of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is in pharmaceutical research and development. The compound serves as a valuable intermediate in the synthesis of potential therapeutic agents, particularly those targeting fungal and bacterial infections. Its structural features make it a useful building block for constructing more complex molecules with enhanced biological activities.
In drug discovery programs, this compound and its derivatives can be incorporated into compound libraries for high-throughput screening against various biological targets. The identification of bioactive compounds containing the 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole moiety can lead to the development of novel drug candidates with improved efficacy and safety profiles.
Agricultural Applications
In agriculture, triazole derivatives are widely used as fungicides for crop protection. While specific information on the agricultural applications of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is limited in the search results, related triazole compounds have demonstrated effectiveness against various plant pathogens. The compound's antifungal properties suggest potential utility in agricultural formulations designed to control fungal diseases in crops.
Comparison with Similar Compounds
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole belongs to a family of structurally related compounds that share the triazole core but differ in their substituent patterns. Comparing this compound with its analogs provides insights into structure-activity relationships and helps identify the structural features critical for specific properties or activities.
Table 2: Comparison of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole with Related Compounds
Compound | Structural Differences | Notable Properties |
---|---|---|
3-Chloro-1-methyl-1H-1,2,4-triazole | Lacks the 5-methyl group | Different receptor binding profile |
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole | Contains bromine instead of chlorine at position 3 | Potentially different reactivity and biological activity |
1H-1,2,4-Triazole, 3-chloro- | Lacks methyl substituents | More hydrophilic, different pharmacological properties |
5-Chloro-1-methyl-1H-1,2,4-triazole | Chlorine at position 5 instead of 3 | Altered electronic distribution and biological interactions |
The comparison reveals how subtle structural variations can significantly impact a compound's properties and biological activities. The presence or absence of methyl groups, as well as the position of the chlorine substituent, can alter the electronic distribution, lipophilicity, and three-dimensional shape of the molecule, leading to different interaction patterns with biological targets .
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